Cholestan-3-ol

Catalog No.
S8096894
CAS No.
27409-41-2
M.F
C27H48O
M. Wt
388.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholestan-3-ol

CAS Number

27409-41-2

Product Name

Cholestan-3-ol

IUPAC Name

(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H48O

Molecular Weight

388.7 g/mol

InChI

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20?,21?,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

QYIXCDOBOSTCEI-BPAAZKTESA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C

A cholesterol derivative found in human feces, gallstones, eggs, and other biological matter.

Cholestan-3-ol, also known as 3β-hydroxycholestane, is a steroid compound belonging to the class of organic molecules known as cholesterols and derivatives. Its molecular formula is C27H48O, and it has a molecular weight of approximately 388.68 g/mol . Cholestan-3-ol is characterized by a hydroxyl group (-OH) at the C-3 position of the cholestane backbone, which is a saturated tetracyclic structure derived from cholesterol. This compound is significant in both biological systems and geological studies, primarily due to its role as a biomarker in sedimentary environments .

Cholestan-3-ol undergoes various chemical transformations typical of steroid compounds. Key reactions include:

  • Isomerization: Cholestan-3-ol can be converted into other stereoisomers through isomerization reactions, particularly involving the hydroxyl group at the C-3 position. For example, the conversion between 3α and 3β forms can occur under specific conditions .
  • Oxidation and Reduction: The hydroxyl group can participate in oxidation reactions to form ketones or aldehydes. Conversely, it can be reduced to yield other derivatives such as cholestanol (5α-cholestan-3β-ol) by reducing the double bond in the steroid nucleus .
  • Thermal Decomposition: At elevated temperatures, cholestan-3-ol may undergo thermal degradation, leading to the loss of functional groups and alterations in its structure .

Cholestan-3-ol's biological activity is primarily linked to its structural similarity to cholesterol, which plays critical roles in cellular membrane integrity and signaling pathways. Although specific physiological effects of cholestan-3-ol are not extensively documented, its derivatives have been implicated in various biological processes:

  • Cell Membrane Composition: As a cholesterol derivative, cholestan-3-ol may influence membrane fluidity and permeability.
  • Metabolic Pathways: It is involved in metabolic pathways related to sterol metabolism, potentially affecting lipid metabolism and homeostasis.

Cholestan-3-ol can be synthesized through several methods:

  • Chemical Synthesis: It can be synthesized from cholesterol through selective reduction or oxidation reactions. For instance, the reduction of cholesterol at specific positions can yield cholestan-3-ol.
  • Biological Synthesis: Certain microorganisms are capable of converting cholesterol into cholestan derivatives through enzymatic processes. This biological transformation often occurs in anaerobic conditions .
  • Isomerization Techniques: Specific isomerization techniques can convert readily available sterols into cholestan-3-ol derivatives by altering the stereochemistry at the C-3 position .

Cholestan-3-ol has several applications across different fields:

  • Biomarker Studies: It serves as a biomarker for studying ancient sedimentary environments and understanding diagenetic processes related to organic matter preservation .
  • Pharmaceutical Research: Its structural properties make it a candidate for research into new therapeutic agents targeting cholesterol-related disorders.
  • Nutritional Studies: Cholestan derivatives are often examined for their roles in dietary cholesterol metabolism and cardiovascular health.

Cholestan-3-ol shares structural similarities with various other steroid compounds, each having unique properties. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
CholesterolC27H46OPrecursor for steroid hormones; unsaturated
CholestanolC27H48OSaturated derivative of cholesterol; similar structure
ErgosterolC28H44OFungal sterol; plays a role in cell membrane integrity
SitosterolC29H50OPlant sterol; similar function to cholesterol

Cholestan-3-ol is unique due to its specific hydroxylation pattern at the C-3 position, distinguishing it from other sterols that may have different functional groups or saturation levels. This unique configuration influences its biological activity and stability compared to its analogs .

XLogP3

9.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

388.370516150 g/mol

Monoisotopic Mass

388.370516150 g/mol

Heavy Atom Count

28

Dates

Last modified: 02-18-2024

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